1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide

Physicochemical profiling Lipophilicity Lead optimization

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide (CAS 2548976-12-9) is a synthetic small molecule (C₁₁H₁₆N₄OS, MW 252.34 g/mol) that combines a 2-methylsulfanyl-6-methyl-pyrimidine core with an unsubstituted pyrrolidine-2-carboxamide moiety. The compound belongs to the broader pyrrolidine-2-carboxamide chemical class, which has been extensively investigated in medicinal chemistry as MDM2-p53 interaction antagonists and kinase inhibitor scaffolds.

Molecular Formula C11H16N4OS
Molecular Weight 252.34 g/mol
CAS No. 2548976-12-9
Cat. No. B6447885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide
CAS2548976-12-9
Molecular FormulaC11H16N4OS
Molecular Weight252.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SC)N2CCCC2C(=O)N
InChIInChI=1S/C11H16N4OS/c1-7-6-9(14-11(13-7)17-2)15-5-3-4-8(15)10(12)16/h6,8H,3-5H2,1-2H3,(H2,12,16)
InChIKeyDNUYLBOJBXCOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide (CAS 2548976-12-9): A Pyrrolidine-Pyrimidine Carboxamide Research Probe for Kinase-Targeted Drug Discovery Programs


1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide (CAS 2548976-12-9) is a synthetic small molecule (C₁₁H₁₆N₄OS, MW 252.34 g/mol) that combines a 2-methylsulfanyl-6-methyl-pyrimidine core with an unsubstituted pyrrolidine-2-carboxamide moiety [1]. The compound belongs to the broader pyrrolidine-2-carboxamide chemical class, which has been extensively investigated in medicinal chemistry as MDM2-p53 interaction antagonists and kinase inhibitor scaffolds [2]. Critically, authoritative public databases including ChEMBL and ZINC report no experimentally determined biological activity for this specific compound as of the latest annotation cycle [1], positioning it as an unexplored chemical probe rather than a biologically validated lead.

Why Generic Substitution Fails for 1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide: Structural Nuances That Defeat Interchangeability Among In-Class Analogs


Within the 2-methylsulfanylpyrimidine-pyrrolidine carboxamide subseries, seemingly minor structural modifications produce divergent physicochemical profiles that preclude reliable interchangeability. The three closest commercially cataloged analogs — the 6-des-methyl variant (CAS 2548974-97-4, MW 238.31), the 5-bromo-substituted analog, and the 5-cyano-substituted analog — differ from the target compound by a single substituent presence, identity, or position . These substitutions alter computed lipophilicity (clogP), topological polar surface area, and hydrogen-bonding capacity in ways that cannot be normalized by simple molar equivalence [1]. Furthermore, the N-tert-butyl carboxamide analog (CAS 2640829-19-0) replaces the primary amide NH₂ with a bulky tertiary amide, fundamentally changing the hydrogen bond donor count and steric profile at a position critical for target engagement in known pyrrolidine-2-carboxamide pharmacophores [2]. The quantitative evidence below demonstrates why structural similarity does not translate to functional equivalence.

Quantitative Differentiation Evidence for 1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide (CAS 2548976-12-9): Head-to-Head Property Comparisons Against Closest Structural Analogs


Molecular Weight and Lipophilicity: 6-Methyl Substitution Distinguishes This Compound from the 6-Des-Methyl Analog

The target compound incorporates a methyl substituent at the pyrimidine 6-position, yielding a molecular weight of 252.34 g/mol and a computed clogP of 1.81 [1]. In contrast, the closest cataloged analog — 1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide (CAS 2548974-97-4), which lacks the 6-methyl substituent — has a molecular weight of 238.31 g/mol, representing a net difference of +14.03 g/mol (one methylene unit) . This increase in lipophilicity, coupled with the electronic influence of the electron-donating methyl group on the pyrimidine ring, alters both passive membrane permeability potential and cytochrome P450 susceptibility relative to the des-methyl baseline.

Physicochemical profiling Lipophilicity Lead optimization

Hydrogen Bond Donor Capacity: Primary Carboxamide Confers +1 HBD Over N-Substituted Carboxamide Analogs

The target compound bears a primary carboxamide group (—CONH₂), providing one hydrogen bond donor (HBD) [1]. The N-tert-butyl-substituted analog (N-tert-butyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide, CAS 2640829-19-0) features a tertiary amide with zero HBD capacity due to N-substitution . This absolute difference of one HBD unit is highly consequential in structure-based drug design, where pyrrolidine-2-carboxamide pharmacophores frequently rely on the carboxamide NH₂ for critical hydrogen bond interactions with protein backbone carbonyls. The primary amide also enables derivatization chemistry (acylation, sulfonylation) that is unavailable to the N-tert-butyl analog, affecting the compound's utility as a synthetic building block.

Hydrogen bonding Pharmacophore modeling Target engagement

Absence of Halogen Substituents: Differentiated CYP450 Liability Profile Relative to 5-Bromo Analog

The target compound contains no halogen atoms, distinguishing it from the 5-bromo-substituted analog (1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide) . The 5-bromo analog bears a heavy halogen at a pyrimidine position that, in related pyrimidine scaffolds, has been implicated in CYP450-mediated oxidative dehalogenation and glutathione conjugation [1]. While no direct metabolic stability data exist for either compound, the class-level inference from pyrimidine medicinal chemistry literature indicates that halogen-free scaffolds generally exhibit reduced CYP450 time-dependent inhibition and lower potential for reactive metabolite formation compared to bromo-substituted counterparts. This distinction is relevant for programs where metabolic soft spots and CYP inhibition liabilities drive lead triage decisions.

Metabolic stability CYP450 inhibition Drug metabolism

Distinct Substitution Pattern: 6-Methyl-2-methylsulfanyl Pyrimidine Offers Different Kinase Profiling Potential than 5-Cyano Analog

The target compound's pyrimidine substitution pattern (2-methylsulfanyl, 6-methyl) is electronically distinct from the 5-cyano analog (1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide), which incorporates a strong electron-withdrawing cyano group at the 5-position . In pyrimidine-based kinase inhibitor design, the electronic character of substituents at positions ortho and para to the pyrimidine nitrogen atoms modulates hinge-region hydrogen bond acceptor strength and π-stacking interactions [1]. The electron-donating 6-methyl group in the target compound decreases pyrimidine N1 basicity relative to the unsubstituted analog, whereas the 5-cyano group in the comparator exerts an opposite electron-withdrawing effect, altering the pyrimidine's hydrogen bond acceptor profile. These divergent electronic environments predict different kinase selectivity fingerprints despite the shared pyrrolidine-2-carboxamide anchor, based on SAR established across multiple pyrimidine kinase inhibitor series [1].

Kinase selectivity Structure-activity relationships Chemical probe development

ZINC Database Confirms Zero Known Biological Activity: A Genuinely Unexplored Chemical Probe Differentiated from Validation-Carrying Scaffold Mates

Per the ZINC20 database, substance ZINC36256926 (corresponding to this compound) has no experimentally determined biological activity in ChEMBL 20 and no predicted activity via SEA (Similarity Ensemble Approach) [1]. This contrasts sharply with well-characterized pyrrolidine-2-carboxamide members such as the MDM2 antagonist series (e.g., idasanutlin analogs), which carry extensive target engagement, selectivity, and pharmacokinetic annotation [2]. The target compound's lack of prior biological annotation is a procurement-relevant differentiator: it represents a genuinely unexplored chemotype within a pharmacologically validated scaffold class, enabling de novo target identification campaigns free from confounding literature bias. Conversely, this also means the compound carries no pre-validated target hypothesis — procurement must be accompanied by a commitment to front-load target deconvolution and selectivity profiling.

Novel chemical space Target identification Phenotypic screening

Higher Topological Polar Surface Area Differentiates from 3-Carboxamide Regioisomer Scaffolds, Impacting Permeability Predictions

The target compound (pyrrolidine-2-carboxamide regioisomer) possesses a computed topological polar surface area (TPSA) of 61.88 Ų [1]. The regioisomeric 3-carboxamide scaffold (e.g., N-tert-butyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide, CAS 2640829-19-0) places the carboxamide at the pyrrolidine 3-position rather than the 2-position, which alters the spatial orientation of the hydrogen bond donor/acceptor pharmacophore relative to the pyrimidine ring plane . While direct TPSA data for the 3-carboxamide regioisomer are unavailable, the conformational difference between 2-substituted and 3-substituted pyrrolidines is well-documented to affect intramolecular hydrogen bonding and solvation, with the 2-carboxamide regioisomer generally showing greater conformational restriction due to proximity of the amide to the ring nitrogen — a factor that influences both passive permeability and target binding entropy [2].

Membrane permeability CNS drug design ADME prediction

Optimal Procurement and Research Application Scenarios for 1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide (CAS 2548976-12-9)


De Novo Kinase Target Identification via Unbiased Phenotypic Screening

Because authoritative databases confirm zero known biological activity for this compound [1], it is ideally suited as a chemical starting point for unbiased phenotypic screening campaigns in oncology or inflammation. Unlike biologically pre-annotated pyrrolidine-2-carboxamide analogs (e.g., MDM2 antagonists), this compound imposes no prior target hypothesis, enabling discovery of novel kinase or non-kinase targets that emerge from cellular phenotype rather than from literature-driven target selection. Procurement specifications should mandate >95% purity by HPLC to minimize false-positive hits from impurities in high-content imaging or reporter-gene assays.

Structure-Activity Relationship (SAR) Expansion Around the Pyrrolidine-2-Carboxamide Pharmacophore

The primary carboxamide group (1 HBD, 5 HBA total) and the 6-methyl-2-methylsulfanyl pyrimidine combination provide a distinct electronic and steric environment for systematic SAR exploration [2]. This compound serves as a core scaffold for parallel derivatization at the carboxamide nitrogen, the pyrimidine 5-position, and the methylsulfanyl sulfur — enabling three independent diversification vectors without scaffold hopping. The absence of halogens simplifies downstream analog purification and eliminates dehalogenation byproducts that complicate LC-MS analysis of reaction mixtures [3].

Computational Docking and Pharmacophore Model Validation

With a defined TPSA (61.88 Ų), clogP (1.81), and one hydrogen bond donor [2], this compound occupies physicochemical space compatible with both Rule-of-Five and CNS drug-likeness criteria. Its well-defined computed properties and the structural simplicity of the pyrrolidine-2-carboxamide anchor make it a suitable validation ligand for docking studies against purinergic or kinase ATP-binding pockets where pyrimidine hinge-binding motifs are sought. The ZINC-predicted absence of activity also makes it useful as a negative control in computational model training sets.

Metabolic Stability Benchmarking in Lead Optimization Cascades

The halogen-free structure of the target compound permits baseline CYP450 metabolic stability assessment without the confounding influence of oxidative dehalogenation pathways that complicate interpretation of microsomal or hepatocyte stability data for bromo-substituted analogs [3]. Procurement for metabolic stability studies should include confirmation of chemical identity by ¹H NMR and LC-MS to exclude regioisomeric contamination (particularly the 3-carboxamide isomer, which would introduce additional metabolic variables).

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